3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Overview
Description
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization . Another method includes the reaction of 2-fluoro-1-methylpyridinium p-toluenesulfonate with this compound in the presence of dichloromethane, pentanoic acid, and benzyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization from solvents such as chloroform, ethanol, or methanol .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction
Properties
IUPAC Name |
3,4-dihydropyrido[1,2-a]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOBBHIEUGFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=CC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202762 | |
Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-14-5 | |
Record name | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5439-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5439-14-5 | |
Source | DTP/NCI | |
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Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7NK945JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the significance of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in organic synthesis?
A: this compound, often referred to as a betaine, acts as an efficient acid captor in various organic reactions. [] This property is particularly useful in the synthesis of carboxamides from carboxylic acids and amines. [] Traditional methods often require harsh conditions or excess reagents, but the use of this compound allows for milder reaction conditions and improved yields. []
Q2: How does this compound facilitate carboxamide synthesis?
A: The mechanism involves the activation of carboxylic acid by reacting it with 1-methyl-2-fluoro or 2-chloropyridinium salt in the presence of tri-n-butylamine. [] this compound then acts as a base, abstracting a proton from the activated carboxylic acid, forming a reactive intermediate. This intermediate readily reacts with the amine to form the desired carboxamide. []
Q3: What are the advantages of using this compound over other acid captors in amide synthesis?
A: this compound offers several advantages: []
Q4: Beyond carboxamide synthesis, are there other applications of this compound in organic chemistry?
A: While primarily known for its role in amide synthesis, this compound has also been explored for its potential in glycosylation reactions. [] Its ability to act as an acid scavenger under mild conditions makes it a promising candidate for further exploration in carbohydrate chemistry.
Q5: What are the analytical methods used to characterize this compound?
A: Several analytical techniques can be used to characterize this compound. These include: []
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